molecular formula C20H17ClFN5O3 B6492929 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1052565-92-0

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B6492929
CAS No.: 1052565-92-0
M. Wt: 429.8 g/mol
InChI Key: OASVNFAUOIBDBZ-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O3 and its molecular weight is 429.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1003953 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-10-3-6-15(11(2)7-10)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-4-5-14(22)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVNFAUOIBDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1052565-80-6) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C20H17ClFN5O3
  • Molecular Weight : 429.84 g/mol
  • Structure : The compound features a pyrrolo[3,4-d][1,2,3]triazole core with substituents that enhance its biological activity.

Biological Activity Overview

Recent studies have focused on the compound's inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has shown promise as an inhibitor of tyrosinase (AbTYR), an enzyme crucial in melanin biosynthesis.

Inhibition of Tyrosinase

Tyrosinase is implicated in various skin conditions and pigmentation disorders. Compounds that inhibit this enzyme are of significant interest for cosmetic and therapeutic applications.

Key Findings :

  • The compound exhibited competitive inhibition against AbTYR with notable IC50 values ranging from 0.19 to 1.72 μM in various analogs tested .
  • The presence of the 3-chloro-4-fluorophenyl moiety was essential for enhancing the inhibitory activity of the compound .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the core structure or substituents can lead to variations in potency.

CompoundIC50 (μM)Description
Prototype4.49Initial compound with moderate activity
Modified A1.73Enhanced potency with structural modification
Modified B1.38Similar potency as Modified A with slight structural changes

The data indicate that subtle changes in chemical structure can lead to significant differences in inhibitory potency against tyrosinase.

Study 1: Docking Analysis

A molecular docking study was conducted to understand the interaction between the compound and the active site of AbTYR. The results indicated that the compound forms stable interactions within the catalytic site, confirming its potential as a lead compound for further development .

Study 2: Comparative Analysis

In a comparative analysis with standard inhibitors like Kojic Acid (KA), the synthesized compounds demonstrated superior potency in inhibiting AbTYR activity. The IC50 values for KA were approximately 17.76 μM compared to lower values for the new compounds .

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